

Physical and chemical properties of 3-(4-Methylnaphthalen-1-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-Methylnaphthalen-1-yl)propanoic acid

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An In-depth Technical Guide to **3-(4-Methylnaphthalen-1-yl)propanoic Acid** for Advanced Research

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **3-(4-Methylnaphthalen-1-yl)propanoic acid**, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of both naphthalene and propanoic acid, it belongs to the broader class of arylpropanoic acids, which are renowned for their pharmacological activities.^{[1][2]} This guide moves beyond basic data, offering insights into the causality behind its properties and providing actionable protocols for its application in a research setting. The information herein is curated for professionals engaged in drug discovery, chemical synthesis, and materials development, aiming to serve as a foundational resource for leveraging this compound's unique characteristics.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters govern its handling, reactivity, and suitability for various applications.

Compound Identification

3-(4-Methylnaphthalen-1-yl)propanoic acid is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.

Identifier	Value	Source
IUPAC Name	3-(4-methylnaphthalen-1-yl)propanoic acid	[3]
CAS Number	76673-34-2	[3][4]
Molecular Formula	C ₁₄ H ₁₄ O ₂	[3]
Molecular Weight	214.26 g/mol	[3][5]
Canonical SMILES	<chem>CC1=CC=C(C2=CC=CC=C12)CCC(=O)O</chem>	[3]
InChI Key	NLJSIZYZZYSWLL-UHFFFAOYSA-N	[3]
MDL Number	MFCD14534726	[5]
Synonyms	3-(4-methyl-1-naphthyl)propanoic acid, 4-Methyl-1-naphthalenepropionic acid	[3][6]

Physical and Calculated Properties

The physical state, solubility, and partitioning behavior of a compound are critical determinants for designing experimental conditions, from reaction setups to formulation and biological assays.

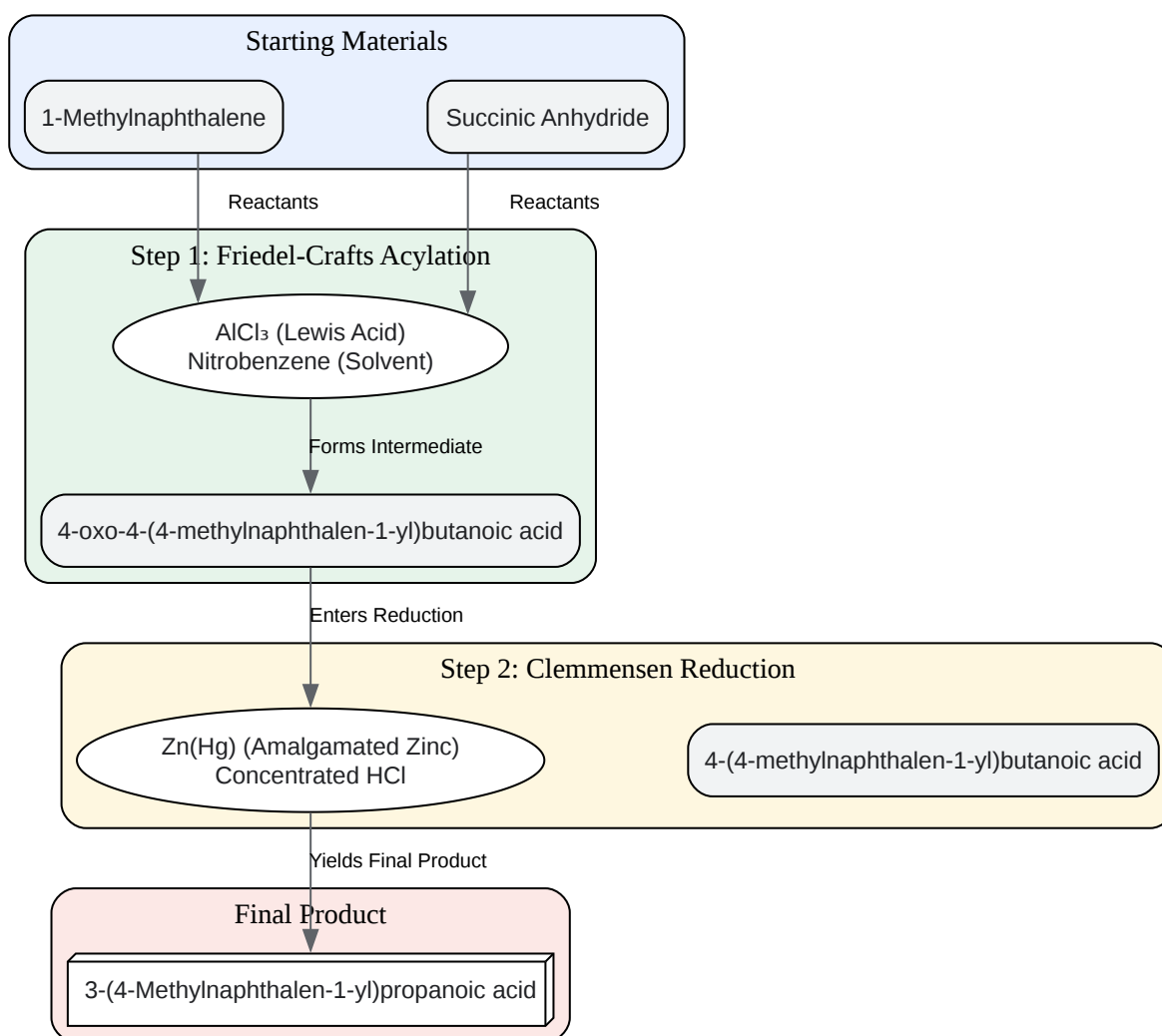
Property	Value	Notes and Experimental Context
Physical Form	Solid	[6][7]
Melting Point	158 °C	[7]
Boiling Point	215-220 °C (at 5 mmHg)	[7]
Solubility	Limited solubility in water; expected to be soluble in organic solvents such as methanol, acetone, and DMSO.	Based on the properties of analogous arylpropanoic acids. [8] The nonpolar naphthalene core and the hydrocarbon chain reduce aqueous solubility, while the carboxylic acid group provides polarity for dissolution in polar organic solvents.
XLogP3	3.8	[3]
pKa	~4.5 - 5.0 (Estimated)	The pKa is estimated based on structurally similar aromatic carboxylic acids.[9] The electron-donating methyl group may slightly increase the pKa compared to an unsubstituted naphthalene propanoic acid. This value is crucial for designing extraction protocols and understanding its ionization state in physiological buffers.
Storage	Sealed in a dry environment at room temperature.	[5]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **3-(4-Methylnaphthalen-1-yl)propanoic acid** are key to its utility as a molecular building block.

Proposed Synthetic Workflow

While multiple synthetic routes are conceivable, a robust and logical pathway involves a Friedel-Crafts acylation followed by a three-step reduction and elaboration sequence. This approach provides good control over the regiochemistry and is scalable.



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Caption: Proposed synthetic pathway for **3-(4-Methylnaphthalen-1-yl)propanoic acid**.

Causality Behind Experimental Choices:

- **Friedel-Crafts Acylation:** This classic C-C bond-forming reaction is ideal for installing the butyric acid chain onto the electron-rich naphthalene ring. Using succinic anhydride prevents polyalkylation, a common side reaction with alkyl halides. The reaction is directed to the 1-position of 1-methylnaphthalene due to electronic activation and steric considerations.
- **Clemmensen Reduction:** This method is highly effective for reducing the aryl ketone intermediate to a methylene group without affecting the carboxylic acid or the aromatic ring. It is performed under harsh acidic conditions, which the product is stable to.

Core Reactivity

The chemical behavior of this molecule is dominated by two key features: the carboxylic acid functional group and the aromatic naphthalene ring system.

- **Carboxylic Acid Reactions:** The -COOH group is the primary site for derivatization.
 - **Esterification:** Reaction with alcohols under acidic catalysis (e.g., H_2SO_4) or using coupling agents yields esters, which are often used to improve cell permeability or as prodrugs.
 - **Amidation:** Coupling with amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules and exploring structure-activity relationships (SAR).
 - **Reduction:** Strong reducing agents like LiAlH_4 will reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-methylnaphthalen-1-yl)propan-1-ol.
- **Naphthalene Ring Reactions:** The naphthalene core can undergo electrophilic aromatic substitution. The existing substituents (methyl and propanoic acid chain) will direct incoming electrophiles, although reactions on this part of the molecule are less common when it is used as a building block.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following are the expected spectral features for **3-(4-Methylnaphthalen-1-yl)propanoic acid**, which serve as a self-validating system for its identity.

Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm^{-1} . This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[\[10\]](#)
- C=O Stretch (Carbonyl): A strong, sharp absorption band will appear around 1700-1725 cm^{-1} . Its precise position can indicate the extent of hydrogen bonding.[\[11\]](#)
- C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl and propanoic chain will be just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.[\[12\]](#)
 - -COOH Proton: A singlet, typically far downfield (δ 10-13 ppm), which is often broad.
 - Aromatic Protons: A complex multiplet pattern between δ 7.0-8.5 ppm, corresponding to the 6 protons on the naphthalene ring.
 - Propanoic Chain Protons: Two distinct signals, each integrating to 2H. The CH_2 group adjacent to the naphthalene ring ($-\text{CH}_2\text{-Ar}$) would appear as a triplet around δ 2.9-3.2 ppm. The CH_2 group alpha to the carbonyl ($-\text{CH}_2\text{-COOH}$) would be a triplet further upfield, around δ 2.5-2.8 ppm.
 - Methyl Protons: A sharp singlet at $\sim\delta$ 2.4-2.6 ppm, integrating to 3H.
- ^{13}C NMR: The carbon spectrum reveals the number of unique carbon environments.
 - Carbonyl Carbon: A signal around δ 175-185 ppm.
 - Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.
 - Aliphatic Carbons: Signals for the two CH_2 groups and the CH_3 group will appear in the upfield region (δ 20-40 ppm).

Mass Spectrometry (MS)

- **Molecular Ion Peak (M^+):** The spectrum will show a clear molecular ion peak corresponding to the molecular weight ($m/z = 214.26$).
- **Key Fragmentation Patterns:** A significant fragment would be the loss of the carboxylic acid group ($-COOH$, 45 Da) or the propanoic acid side chain. A McLafferty rearrangement is also possible. The observation of a fragment corresponding to the methylnaphthalene cation would be a strong indicator of the core structure.[\[13\]](#)

Application in Drug Development and Research

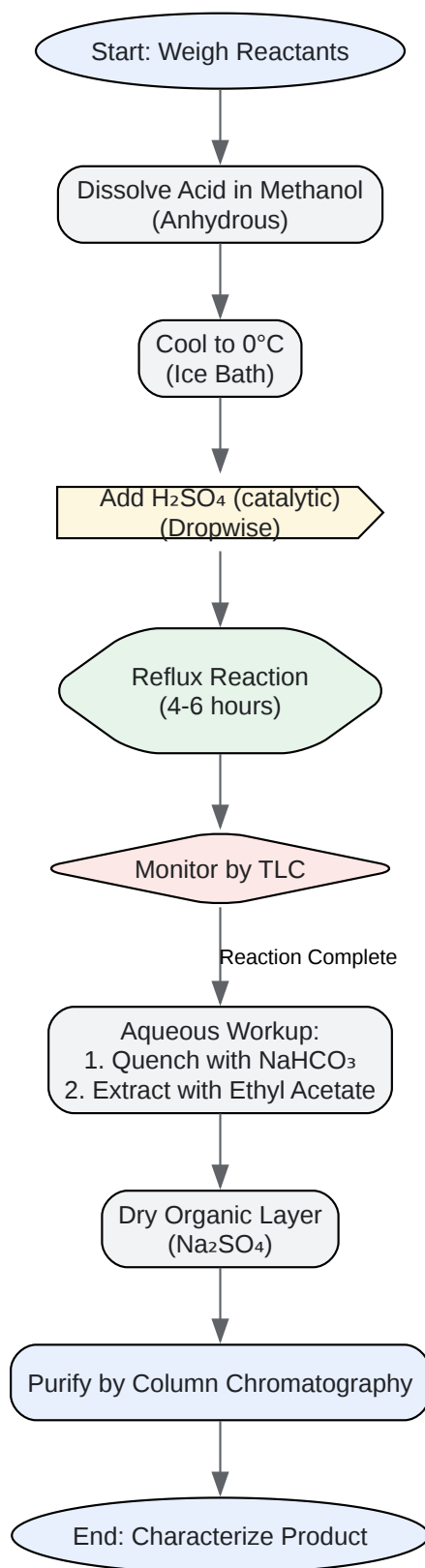
Arylpropanoic acids are a "privileged scaffold" in medicinal chemistry.[\[14\]](#) Ibuprofen and naproxen are famous examples, functioning as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[\[2\]](#)

The structure of **3-(4-Methylnaphthalen-1-yl)propanoic acid** makes it an attractive starting point for several research avenues:

- **NSAID Development:** Its core structure is analogous to naproxen. Researchers can use it as a scaffold to synthesize novel derivatives with potentially improved potency, selectivity (COX-1 vs. COX-2), or side-effect profiles.
- **Anticancer Agents:** Recent studies have shown that derivatives of similar propanoic acids can possess significant anticancer and antioxidant properties.[\[15\]](#) The naphthalene moiety offers a large, lipophilic surface for potential π - π stacking interactions with biological targets like DNA or enzyme active sites.
- **Molecular Probes:** By attaching fluorescent tags or other reporter groups to the carboxylic acid handle, this molecule can be converted into a probe to study biological systems.

Experimental Protocol: Synthesis of a Methyl Ester Derivative

To demonstrate the practical utility of its chemical properties, this section provides a detailed protocol for converting the acid to its methyl ester, a common step for increasing lipophilicity for biological screening.



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Caption: Experimental workflow for Fischer esterification of the title compound.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of **3-(4-Methylnaphthalen-1-yl)propanoic acid** in anhydrous methanol (approx. 10-20 mL per gram of acid).
- **Catalyst Addition:** Cool the solution in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) dropwise with stirring.
 - **Expertise Insight:** The reaction is exothermic upon addition of acid. Cooling prevents potential side reactions and ensures controlled initiation. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.
- **Reaction:** Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher R_f value (be less polar) than the starting carboxylic acid.
 - **Trustworthiness:** TLC provides a real-time, semi-quantitative assessment of the conversion, ensuring the reaction is not stopped prematurely or run unnecessarily long.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.

- Characterization: Confirm the structure of the product using NMR and IR spectroscopy, comparing the spectra to the expected changes (disappearance of the broad -OH peak in IR, appearance of a -OCH₃ singlet around 3.7 ppm in ¹H NMR).

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